molecular formula C19H11NO7 B14741034 2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one CAS No. 6217-25-0

2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one

Cat. No.: B14741034
CAS No.: 6217-25-0
M. Wt: 365.3 g/mol
InChI Key: CDKXBLXSKWANIZ-UHFFFAOYSA-N
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Description

2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one is a complex organic compound that belongs to the xanthene family. This compound is characterized by its unique structure, which includes three hydroxyl groups and a nitrophenyl group attached to a xanthene core. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the xanthene core: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via a nitration reaction, where the xanthene core is treated with a nitrating agent such as nitric acid.

    Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one depends on its specific application. In biological systems, it may interact with cellular components through its hydroxyl and nitrophenyl groups, leading to various biochemical effects. The compound can act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative with similar structural features but different functional groups.

    Rhodamine: A xanthene-based dye with distinct chemical properties due to its different substituents.

    Eosin: A brominated derivative of fluorescein used in biological staining.

Uniqueness

2,6,7-Trihydroxy-9-(3-nitrophenyl)-3H-xanthen-3-one is unique due to the presence of both hydroxyl and nitrophenyl groups, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other xanthene derivatives, making it a compound of interest for further research and development.

Properties

CAS No.

6217-25-0

Molecular Formula

C19H11NO7

Molecular Weight

365.3 g/mol

IUPAC Name

2,6,7-trihydroxy-9-(3-nitrophenyl)xanthen-3-one

InChI

InChI=1S/C19H11NO7/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-2-1-3-10(4-9)20(25)26/h1-8,21-23H

InChI Key

CDKXBLXSKWANIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O

Origin of Product

United States

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